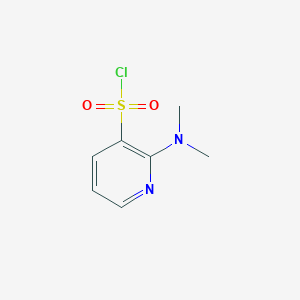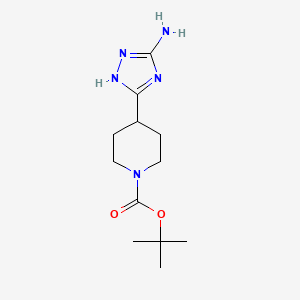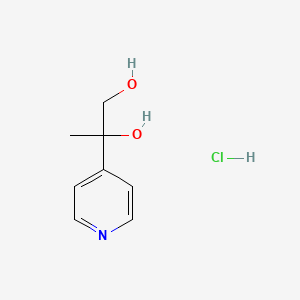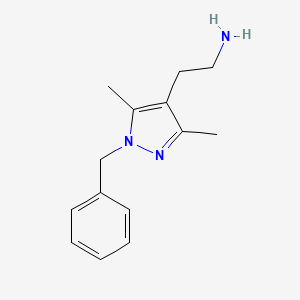![molecular formula C8H6N2O3 B13591728 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid](/img/structure/B13591728.png)
5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid includes a pyrrole ring fused to a pyridine ring, with a carboxylic acid group at the 2-position and a keto group at the 5-position.
Vorbereitungsmethoden
The synthesis of 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate substituents. For example, the reaction of pyrrole with acyl (bromo)acetylenes can create 2-(acylethynyl)pyrroles, which can then undergo intramolecular cyclization to form the desired pyrrolopyridine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like t-BuOOH and reducing agents like sodium borohydride. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for designing kinase inhibitors, which are important in cancer therapy . The compound’s structure allows for modifications that can enhance its biological activity and selectivity. Additionally, it has applications in the development of antimicrobial, anti-inflammatory, and antiviral agents . In the field of organic materials, it is used in the synthesis of bioactive molecules and natural products.
Wirkmechanismus
The mechanism of action of 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The inhibition of FGFRs can lead to the suppression of tumor cell proliferation and induction of apoptosis. The compound’s structure allows it to bind to the active site of the receptor, blocking its activity.
Vergleich Mit ähnlichen Verbindungen
5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives and pyrrolopyrazine derivatives. These compounds share a similar pyrrole-pyridine or pyrrole-pyrazine fused ring structure but differ in their substituents and biological activities . For instance, 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of FGFRs, while pyrrolopyrazine derivatives exhibit a wide range of biological activities, including antimicrobial and antiviral properties . The unique structure of 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid, with its specific substituents, contributes to its distinct biological activities and applications.
Eigenschaften
Molekularformel |
C8H6N2O3 |
|---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
5-oxo-6,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7-4-1-2-5(8(12)13)10-6(4)3-9-7/h1-2H,3H2,(H,9,11)(H,12,13) |
InChI-Schlüssel |
OHHPYEXUMWUUOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=N2)C(=O)O)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)





![[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine](/img/structure/B13591686.png)


![[1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride,Mixtureofdiastereomers](/img/structure/B13591695.png)
![2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol](/img/structure/B13591707.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine](/img/structure/B13591719.png)
